2,3-Dichloro-6-fluoroaniline
Overview
Description
2,3-Dichloro-6-fluoroaniline is an organic compound with the molecular formula C6H4Cl2FN. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring, along with an amino group (-NH2). This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloro-6-fluoroaniline can be synthesized through several methods. One common approach involves the nitration of 2,3-dichloroaniline followed by fluorination. The reaction conditions typically require the use of strong acids and fluorinating agents under controlled temperatures.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure consistency and efficiency. The production involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-fluoroaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 2,3-dichloro-6-fluorobenzoic acid.
Reduction: Reduction typically results in the formation of this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can produce various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-6-fluoroaniline is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex organic compounds. In chemistry, it is used to study reaction mechanisms and kinetics. In biology, it is employed in the development of new pharmaceuticals and agrochemicals. In medicine, it is explored for its potential therapeutic effects. In industry, it is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
2,3-Dichloro-6-fluoroaniline is similar to other halogenated anilines, such as 2,4-dichloro-6-fluoroaniline and 2,3-dichloro-5-fluoroaniline. its unique combination of chlorine and fluorine atoms on the benzene ring gives it distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
Comparison with Similar Compounds
2,4-Dichloro-6-fluoroaniline
2,3-Dichloro-5-fluoroaniline
2,4-Dichloro-5-fluoroaniline
2,3,5-Trichloroaniline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2,3-dichloro-6-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHSLAUXVJCSBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302311 | |
Record name | 2,3-Dichloro-6-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017777-51-3 | |
Record name | 2,3-Dichloro-6-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-6-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.